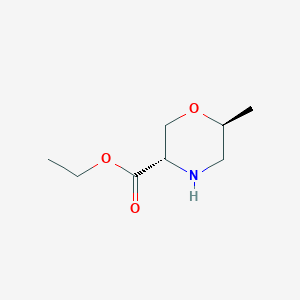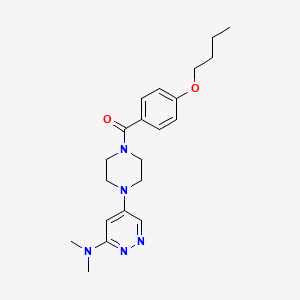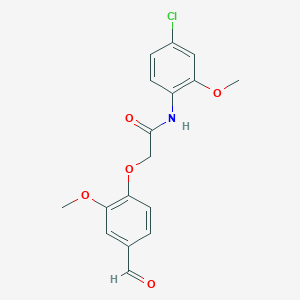![molecular formula C14H16N2O3S2 B2733833 Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate CAS No. 403836-20-4](/img/structure/B2733833.png)
Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate is a complex organic compound that features a benzothiazole moiety Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate typically involves multiple steps. One common method starts with the reaction of 2-aminobenzothiazole with ethyl 3-bromopropanoate under basic conditions to form the intermediate product. This intermediate is then reacted with ethyl chloroformate in the presence of a base to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The benzothiazole moiety is known to interact with various proteins, potentially disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate.
Benzothiazole-2-carboxylic acid: Another benzothiazole derivative with different functional groups.
Ethyl 2-(benzo[d]thiazol-2-ylamino)acetate: A structurally similar compound with an acetate group instead of a propanoate group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester and amide functionalities allow for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-2-19-13(18)7-8-20-9-12(17)16-14-15-10-5-3-4-6-11(10)21-14/h3-6H,2,7-9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZRFOCVXZWQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSCC(=O)NC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(1-Chloroethyl)benzo[d]thiazole](/img/structure/B2733751.png)
![3-Cyclopropyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2733755.png)
![3-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2733758.png)




![2-{[4-(trifluoromethyl)phenyl]carbamoyl}thiophen-3-yl N,N-dimethylsulfamate](/img/structure/B2733765.png)
![5-amino-N-(3,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2733766.png)

![4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2733769.png)
![5-methyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733770.png)
![2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2733772.png)

